Bienvenue dans la boutique en ligne BenchChem!

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Progesterone receptor Osteosarcoma Nonsteroidal PR ligand

(4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-43-6; molecular formula C₁₈H₁₈N₂O₂; MW 294.35 g/mol) is a 1-benzoyl-3-phenyl-1,4,5,6-tetrahydropyridazine derivative belonging to the class of nonsteroidal progesterone receptor (PR) ligands. First reported within a structure–activity relationship (SAR) study of 3-aryl-1-benzoyl-1,4,5,6-tetrahydropyridazines, the compound features a 4-methoxybenzoyl substituent at the N1 position and a phenyl group at C3 of the partially saturated pyridazine ring.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 159799-43-6
Cat. No. B2876629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
CAS159799-43-6
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3
InChIKeyVZENNTIMTHUAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-43-6): Compound Class and Key Characteristics for Procurement Decisions


(4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-43-6; molecular formula C₁₈H₁₈N₂O₂; MW 294.35 g/mol) is a 1-benzoyl-3-phenyl-1,4,5,6-tetrahydropyridazine derivative belonging to the class of nonsteroidal progesterone receptor (PR) ligands [1]. First reported within a structure–activity relationship (SAR) study of 3-aryl-1-benzoyl-1,4,5,6-tetrahydropyridazines, the compound features a 4-methoxybenzoyl substituent at the N1 position and a phenyl group at C3 of the partially saturated pyridazine ring [1]. It is a member of a broader chemotype that also encompasses phosphodiesterase IV (PDE4) inhibitory activity, as described in arylalkanoylpyridazine patent literature [2]. The compound is commercially available from multiple suppliers at purities typically ≥97% (HPLC) .

Why Generic Substitution Fails for (4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone: SAR-Driven Differentiation Among Tetrahydropyridazine PR Ligands


Within the 1-benzoyl-3-phenyl-1,4,5,6-tetrahydropyridazine series, seemingly minor substituent changes on the benzoyl ring produce dramatic shifts in progesterone receptor binding affinity. The 4-methoxy substitution on the benzoyl ring renders the compound essentially inactive at bone cell PRs (IC₅₀ > 1000 nM), whereas the 3,4-dichloro analog (RWJ 25333) achieves an IC₅₀ of 62.4 nM and the 3-chloro analog reaches 38.2 nM [1]. This >16-fold difference in potency between the 4-methoxy derivative and the 3-chloro analog precludes casual interchangeability. Furthermore, tetrahydropyridazines in this series exhibit cell-type selective binding: compounds bind with nanomolar affinity to PRs from TE85 osteosarcoma cells but show >1 µM affinity for PRs from T47D and ZR75 breast carcinoma cells [1]. The 4-methoxy compound serves a distinct functional role as a negative control or selectivity probe precisely because of its lack of activity at the bone PR, a property not shared by active congeners. These SAR features mean that procurement based solely on core scaffold similarity, without attention to specific benzoyl ring substitution, will yield compounds with fundamentally different pharmacological profiles.

Product-Specific Quantitative Evidence Guide: (4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone vs. Closest Tetrahydropyridazine Analogs


Progesterone Receptor Binding Affinity in Human Osteosarcoma (TE85) Cells: 4-Methoxy Analog vs. 3,4-Dichloro Analog (RWJ 25333)

In competitive radioligand binding assays using progesterone receptors from TE85 human osteosarcoma cells, (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (compound 1n) exhibited an IC₅₀ > 1000 nM, indicating negligible binding affinity [1]. By contrast, the 3,4-dichlorobenzoyl analog 1i (RWJ 25333) displayed an IC₅₀ of 62.4 ± 8.2 nM, and the 3-chloro analog 1j achieved an IC₅₀ of 38.2 ± 17.9 nM [1]. The natural ligand progesterone itself bound with an IC₅₀ of 17.5 ± 5.7 nM under the same conditions [1]. The 4-methoxy substitution thus results in a >16-fold loss of affinity relative to the most potent congener in the series.

Progesterone receptor Osteosarcoma Nonsteroidal PR ligand Bone-selective

Cell-Type Selectivity Profile: Bone (TE85) vs. Breast (T47D/ZR75) Progesterone Receptor Binding

The entire tetrahydropyridazine series, including the 4-methoxy analog, displays a consistent cell-type selectivity pattern: compounds bind with measurable (though variable) affinity to PRs from TE85 osteosarcoma cells but uniformly show IC₅₀ > 1000 nM at PRs from T47D and ZR75 human breast carcinoma cells [1]. For the target compound 1n, this means it is inactive at both bone and breast PRs (IC₅₀ > 1000 nM in both contexts). This contrasts with active analogs such as 1i (RWJ 25333), which retains nanomolar affinity at bone PRs (IC₅₀ = 62.4 nM) while remaining >1000 nM at breast PRs, thereby demonstrating functional bone selectivity [1]. The 4-methoxy compound's dual inactivity across both cell types distinguishes it from bone-selective active analogs.

Cell-type selectivity Bone vs. breast PR TE85 T47D ZR75

Structure–Activity Relationship: Electron-Donating 4-Methoxy vs. Electron-Withdrawing Substituents on the Benzoyl Ring

Systematic SAR analysis of the benzoyl ring substitution pattern reveals that electron-donating groups at the 4-position abolish PR binding, whereas electron-withdrawing groups enhance it. The 4-methoxy analog (1n, target compound) and the 4-tert-butyl analog (1g) both showed IC₅₀ > 1000 nM [1]. In contrast, the 4-chloro analog (1b) exhibited an IC₅₀ of 521 nM, the 4-fluoro analog (1o) showed IC₅₀ = 48.2 nM, and the 3,4-dichloro analog (1i) achieved IC₅₀ = 62.4 nM [1]. The authors concluded that "a small electron-withdrawing group is needed at the 4-position" for PR binding, and that the 4-methoxy group, being electron-donating via resonance, fails to meet this requirement [1].

SAR Electron-withdrawing group 4-Methoxy Benzoyl substitution PR ligand design

Progesterone Receptor Antagonist Activity in T47D Human Breast Carcinoma Cells

In a functional assay measuring inhibition of progesterone-induced alkaline phosphatase activity in T47D human breast carcinoma cells, (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone demonstrated antagonist activity with an IC₅₀ of 270 nM [1]. This contrasts with its lack of binding affinity in cell-free PR binding assays (IC₅₀ > 1000 nM in TE85 and T47D/ZR75 cytosol preparations [2]), suggesting that the cellular context or the functional readout may reveal activity not captured by radioligand displacement. As a comparator, progesterone itself acts as an agonist in this system, and potent antagonists in related chemotypes achieve IC₅₀ values in the low nanomolar range [1].

PR antagonist T47D Alkaline phosphatase Breast cancer

Commercial Purity and Physicochemical Specifications vs. Closest Structural Analogs

(4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is commercially available at ≥97% purity (HPLC) from multiple suppliers, with some offering ≥98% purity . The compound has a molecular weight of 294.35 g/mol and molecular formula C₁₈H₁₈N₂O₂ . Key closest structural analogs available commercially include the 4-methylphenyl analog (CAS 159799-40-3, MW 278.35, C₁₈H₁₈N₂O) , the 4-chlorophenyl analog (CAS 339015-73-5, MW 298.77, C₁₇H₁₅ClN₂O) , and the 3,4-dichlorophenyl analog (CAS 159799-45-8, MW 333.21, C₁₇H₁₄Cl₂N₂O) . The target compound's 4-methoxy substituent provides increased hydrogen bond acceptor capacity and altered lipophilicity relative to the 4-methyl or 4-chloro analogs, which may influence solubility, membrane permeability, and off-target binding profiles in whole-cell assays.

Purity Physicochemical properties Procurement specification Quality control

Best Research and Industrial Application Scenarios for (4-Methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-43-6)


Negative Control for Bone-Selective Progesterone Receptor Binding Assays

Because the 4-methoxy analog exhibits IC₅₀ > 1000 nM at TE85 osteosarcoma PRs—in stark contrast to active analogs such as RWJ 25333 (IC₅₀ = 62.4 nM)—it is the optimal negative control for verifying assay specificity in bone PR screening campaigns [1]. Its scaffold identity with active tetrahydropyridazines ensures that any signal observed with active compounds is due to specific pharmacophore engagement rather than non-specific scaffold effects. Researchers should include this compound at matched concentrations (e.g., 1–10 µM) alongside positive controls (progesterone, RWJ 25333) to establish the assay window and confirm that observed binding is substituent-dependent and receptor-mediated.

SAR Probe for Mapping Electron-Donating vs. Electron-Withdrawing Substituent Effects at the Benzoyl 4-Position

The compound serves as a definitive SAR probe representing electron-donating 4-substitution (σₚ⁺ for OCH₃ ≈ −0.78) in tetrahydropyridazine PR ligand optimization. Procurement of this compound alongside the 4-fluoro (σₚ ≈ +0.06) and 4-chloro (σₚ ≈ +0.23) analogs enables systematic exploration of the electronic requirements for PR binding [1]. The complete loss of affinity with 4-OCH₃, compared to IC₅₀ values of 48–521 nM for electron-withdrawing substituents, provides a clear binary SAR signal (active vs. inactive) that can guide computational modeling, pharmacophore refinement, and subsequent library enumeration [1].

Low-Potency PR Antagonist Reference for T47D Breast Cancer Cell Functional Assays

The compound's moderate PR antagonist activity (IC₅₀ = 270 nM) in T47D alkaline phosphatase assays positions it as a low-potency reference compound for calibrating functional antagonist screens [2]. Unlike potent steroidal antagonists (e.g., mifepristone, IC₅₀ < 1 nM), this compound provides a mid-range reference point that can help distinguish between assay formats with different sensitivities and dynamic ranges. It is particularly useful when establishing minimum detectable antagonist activity thresholds in high-throughput screening campaigns targeting the PR.

Physicochemical Benchmarking in Tetrahydropyridazine Lead Optimization Panels

With its distinct physicochemical profile (MW = 294.35, two oxygen atoms, three hydrogen bond acceptors) compared to the 4-methyl, 4-chloro, and 3,4-dichloro analogs, this compound is a valuable member of a benchmarking panel for assessing how incremental structural changes affect solubility, logP, permeability, and metabolic stability across the tetrahydropyridazine series . Procurement of the full substituent set (4-OCH₃, 4-CH₃, 4-Cl, 3,4-diCl) enables parallel physicochemical and in vitro ADME profiling, providing the data needed to decouple electronic SAR from pharmacokinetic SAR in lead optimization.

Quote Request

Request a Quote for (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.